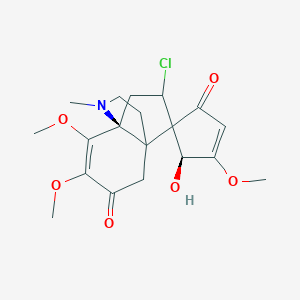

Acutumine

Description

This compound is a natural product found in Hypserpa nitida, Menispermum canadense, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15+,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRARBVZZKCGJ-FMAJMWNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-50-5 | |

| Record name | (-)-Acutumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17088-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Acutumine: A Technical Guide to its Biosynthesis in Menispermum dauricum

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Acutumine, a chlorinated hasubanan alkaloid isolated from the medicinal plant Menispermum dauricum, has garnered significant interest for its potent pharmacological activities, including selective T-cell toxicity and anti-inflammatory properties.[1] A comprehensive understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on the precursor molecules, key enzymatic transformations, and regulatory networks. We will delve into the experimental methodologies employed to elucidate this complex pathway and present a framework for future research and development.

Introduction: The Significance of this compound and its Botanical Source

Menispermum dauricum, commonly known as Asian moonseed, has a rich history in traditional Chinese medicine for treating ailments such as sore throat, enteritis, and rheumatism.[2] Its rhizome is a rich source of a diverse array of alkaloids, including bisbenzylisoquinolines, aporphines, and the structurally unique hasubanan alkaloids.[1] Among these, this compound stands out due to its chlorinated tetracyclic structure and promising biological activities.[3] The complex architecture of this compound presents a formidable challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway a critical endeavor for sustainable production.

This compound belongs to the hasubanan class of alkaloids, which are structurally related to the well-known benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant secondary metabolites with a wide range of pharmacological applications. The biosynthesis of hasubanan alkaloids is thought to share early steps with morphine biosynthesis, diverging at a key stereochemical juncture.

A Proposed Biosynthetic Pathway of this compound

The complete enzymatic pathway for this compound biosynthesis in Menispermum dauricum has not been fully elucidated. However, based on studies of related benzylisoquinoline and hasubanan alkaloids, a putative pathway can be proposed. Isotope labeling studies have confirmed that this compound is derived from two molecules of the amino acid L-tyrosine.[4][5] The pathway can be conceptually divided into three main stages: the formation of the core benzylisoquinoline scaffold, the rearrangement to the hasubanan skeleton, and the final halogenation step.

From L-Tyrosine to the Benzylisoquinoline Core

The initial steps of this compound biosynthesis are believed to mirror the well-established pathway for (S)-norcoclaurine, the central precursor for most BIAs.[6] This involves the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Formation of Dopamine: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH) , followed by decarboxylation to dopamine by DOPA decarboxylase (DDC) .[7]

-

Formation of 4-HPAA: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TyrAT) , which is then decarboxylated to 4-HPAA by 4-hydroxyphenylpyruvate decarboxylase (4-HPPDC) .[7]

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.[7]

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are expected to occur, catalyzed by enzymes such as O-methyltransferases (OMTs) , N-methyltransferases (NMTs) , and cytochrome P450 monooxygenases (CYPs) , respectively. These steps lead to the formation of key BIA intermediates like (S)-reticuline.

The Hasubanan Skeleton Formation: A Key Rearrangement

The transition from the benzylisoquinoline scaffold to the unique hasubanan core is a critical and less understood part of the pathway. It is hypothesized to involve an intramolecular oxidative coupling of a reticuline-like precursor, followed by a skeletal rearrangement. This process is likely catalyzed by specific cytochrome P450 enzymes. The stereochemistry of the resulting hasubanan skeleton is a key distinguishing feature from the morphinan alkaloids.

The Final Step: Chlorination to this compound

The terminal step in this compound biosynthesis is the chlorination of its immediate precursor, dechlorothis compound.[4][5] This reaction is catalyzed by dechlorothis compound halogenase (DAH) , a non-heme iron(II) and 2-oxoglutarate-dependent halogenase (2ODH).[8] This enzyme specifically catalyzes the chlorination at a non-activated carbon center of the dechlorothis compound molecule.

Regulatory Mechanisms: A Transcriptional Symphony

The biosynthesis of alkaloids in plants is a tightly regulated process, often induced by developmental cues and environmental stresses.[9] While the specific regulatory mechanisms for this compound biosynthesis are yet to be fully characterized, insights can be drawn from the broader understanding of BIA regulation. The expression of BIA biosynthetic genes is often orchestrated by a network of transcription factors (TFs), primarily from the WRKY , bHLH (basic helix-loop-helix) , and MYB families.[2][9]

These TFs are frequently responsive to the plant hormone jasmonic acid (JA) and its derivatives, which are key signaling molecules in plant defense responses.[2] It is plausible that the production of this compound in M. dauricum is similarly regulated by a JA-responsive signaling cascade, activating the expression of the pathway's enzymatic genes.

Subcellular Compartmentation: A Coordinated Cellular Effort

The biosynthesis of complex alkaloids like this compound is a spatially organized process within the plant cell, involving multiple subcellular compartments. Based on studies of BIA biosynthesis in other plant species, a plausible model for the subcellular localization of the this compound pathway can be proposed.

-

Cytosol: The initial steps of the pathway, including the formation of dopamine and 4-HPAA from L-tyrosine, and their condensation to (S)-norcoclaurine, are likely to occur in the cytosol.[10]

-

Endoplasmic Reticulum (ER): The subsequent modifications of the benzylisoquinoline scaffold, particularly those catalyzed by cytochrome P450 enzymes, are expected to be localized to the ER membrane.[11]

-

Vacuole: The final product, this compound, is likely sequestered and stored in the vacuole to prevent potential cytotoxicity to the cell. Transport into the vacuole is mediated by specific transporters. The berberine bridge enzyme (BBE), an enzyme involved in the biosynthesis of some BIAs, is known to be localized in the vacuole.[11]

Furthermore, in some plants, BIA biosynthesis involves the interplay of different cell types, with intermediates being transported between them.[12][13] A similar level of intricate organization may exist for this compound biosynthesis in M. dauricum.

Experimental Methodologies for Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound requires a multi-pronged experimental approach, integrating techniques from molecular biology, biochemistry, and analytical chemistry.

Gene Discovery and Functional Characterization

-

Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of M. dauricum, particularly from tissues with high this compound content (e.g., rhizome), is a powerful tool for identifying candidate genes encoding the biosynthetic enzymes. By comparing gene expression profiles between high- and low-producing tissues or under different inducing conditions, researchers can pinpoint genes that are co-expressed with known pathway genes.

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or insect cells.[14] This allows for the production of recombinant enzymes in sufficient quantities for functional characterization.

-

Enzyme Assays: The activity of the recombinant enzymes is then tested in vitro using putative substrates. For example, to confirm the function of a candidate O-methyltransferase, the recombinant enzyme would be incubated with a hydroxylated BIA precursor and a methyl donor (S-adenosyl methionine), and the formation of the methylated product would be monitored.

Metabolic Profiling and Intermediate Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for identifying and quantifying the intermediates and final products of the this compound pathway.[15]

-

Methodology: Extracts from M. dauricum tissues or from in vitro enzyme assays are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then ionized and analyzed by a tandem mass spectrometer.

-

Data Analysis: By comparing the retention times and fragmentation patterns of the detected compounds with those of authentic standards or with predicted fragmentation patterns, researchers can identify known and novel metabolites in the pathway.

Quantitative Insights: A Data-Driven Perspective

While comprehensive quantitative data for the entire this compound pathway is not yet available, this section provides a template for the types of data that are crucial for a complete understanding and for future metabolic engineering efforts.

Table 1: Putative Enzyme Classes and their Kinetic Parameters in this compound Biosynthesis

| Enzyme Class | Putative Role in this compound Biosynthesis | Key Kinetic Parameters |

| Tyrosine Hydroxylase (TH) | L-Tyrosine → L-DOPA | Km for L-tyrosine, kcat |

| DOPA Decarboxylase (DDC) | L-DOPA → Dopamine | Km for L-DOPA, kcat |

| Norcoclaurine Synthase (NCS) | Dopamine + 4-HPAA → (S)-Norcoclaurine | Km for dopamine and 4-HPAA, kcat |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Km for BIA substrate and SAM, kcat |

| N-Methyltransferases (NMTs) | Methylation of amine groups | Km for BIA substrate and SAM, kcat |

| Cytochrome P450s (CYPs) | Hydroxylation, Oxidative Coupling | Km for BIA substrate, kcat |

| Dechlorothis compound Halogenase (DAH) | Dechlorothis compound → this compound | Km for dechlorothis compound, 2-OG, and Cl-, kcat |

Km (Michaelis constant) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity.[16][17] kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

Table 2: Representative Alkaloid Content in Menispermum dauricum

| Alkaloid | Plant Part | Concentration Range | Analytical Method |

| Total Alkaloids | Rhizome | 1.7 - 2.5% of dry weight | Gravimetric/Spectrophotometric |

| This compound | Rhizome | Varies | HPLC, UHPLC-MS/MS |

| Dechlorothis compound | Rhizome | Varies | HPLC, UHPLC-MS/MS |

Note: Specific concentrations of this compound and dechlorothis compound can vary significantly depending on the plant's geographical origin, age, and environmental conditions.

Future Directions and Applications

The elucidation of the complete this compound biosynthetic pathway opens up exciting avenues for research and commercial applications:

-

Metabolic Engineering: By overexpressing rate-limiting enzymes or downregulating competing pathways in M. dauricum or a heterologous host, the production of this compound can be significantly enhanced.

-

Synthetic Biology: The entire biosynthetic pathway could be reconstituted in a microbial chassis like E. coli or yeast, providing a sustainable and scalable platform for this compound production, independent of plant cultivation.

-

Drug Discovery: A deeper understanding of the pathway can facilitate the production of this compound analogs with improved pharmacological properties through enzymatic or chemo-enzymatic synthesis.

Conclusion

The biosynthesis of this compound in Menispermum dauricum is a complex and fascinating process that is beginning to be unraveled. While significant progress has been made in identifying the precursor molecules and the final halogenation step, the complete enzymatic cascade leading to the hasubanan skeleton remains an active area of research. The integration of advanced molecular and analytical techniques will be crucial in fully elucidating this pathway. The knowledge gained will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable production of this promising therapeutic agent.

References

- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2021). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2021(33), 4647-4665.

- Nguyen, T. X., & Kobayashi, Y. (2008). Synthesis of the common propellane core structure of the hasubanan alkaloids. The Journal of organic chemistry, 73(14), 5536–5541.

- Babiker, H. A., Sugimoto, Y., Saisho, T., Inanaga, S., Hashimoto, M., & Isogai, A. (1999). Biosynthetic Relationship between this compound and Dechlorothis compound in Menispermum dauricum Root Cultures. Bioscience, Biotechnology, and Biochemistry, 63(3), 515-518.

- Chen, Y., Dzakpasu, R., & Onuchic, J. N. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2947.

- Toth, K. F., & Croteau, R. B. (2022). Parameter Reliability and Understanding Enzyme Function. International journal of molecular sciences, 23(3), 1269.

- Kato, N., & Hirata, Y. (2013). Transcription Factors in Alkaloid Biosynthesis. International journal of molecular sciences, 14(11), 22094–22115.

- Ozber, N., & Facchini, P. J. (2022). Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Journal of experimental botany, 73(13), 4437–4453.

-

Wikipedia contributors. (2023, December 29). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2023). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem, 18(20), e202300344.

- Sugimoto, Y., Babiker, H. A., Inanaga, S., & Isogai, A. (1997). Alkaloids from Menispermum dauricum. Phytochemistry, 46(5), 999-1002.

- Zhang, L., Qin, X., & Li, S. (2021). Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids.

- Bird, D. A., & Facchini, P. J. (2001). Berberine bridge enzyme is targeted to vacuoles as an intracavicular protein in transgenic tobacco. Plant physiology, 127(2), 673–685.

- Herzon, S. B., & Myers, A. G. (2013). Development of enantioselective synthetic routes to the hasubanan and this compound alkaloids. The Journal of organic chemistry, 78(21), 10737–10753.

-

LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics. In Biology LibreTexts. Retrieved January 25, 2026, from [Link]

- Ali, A., Jan, S. A., & Khan, M. A. (2022). Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids. Physiology and Molecular Biology of Plants, 28(8), 1541–1553.

- Zhang, Y., & Li, S. (2023). Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma. Molecules, 28(6), 2697.

-

Ahern, K., Rajagopal, I., & Tan, T. M. (2018). 6.3: Kinetics with Enzymes. In Biochemistry Free For All. LibreTexts. Retrieved January 25, 2026, from [Link]

- Kim, G. R., et al. (2020). The chloroalkaloid (−)-acutumine is biosynthesized via a Fe(II)- and 2-oxoglutarate-dependent halogenase in Menispermaceae plants.

- Weitz, E., et al. (2008). Phloem-specific localization of benzylisoquinoline alkaloid biosynthesis in opium poppy. The Plant Cell, 20(11), 3123-3137.

- Babiker, H. A., Sugimoto, Y., Saisho, T., Inanaga, S., Hashimoto, M., & Isogai, A. (1999). Biosynthetic Relationship between this compound and Dechlorothis compound in Menispermum dauricum Root Cultures. Bioscience, Biotechnology, and Biochemistry, 63(3), 515-518.

- Thodey, K., Galanie, S., & Smolke, C. D. (2014). A microbial biomanufacturing platform for natural and semisynthetic opioids.

- Li, J., et al. (2018). Chemical constituents from the rhizome of Menispermum dauricum and their anti-inflammatory activities. Natural product research, 32(18), 2187–2191.

- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and cell physiology, 54(5), 647–672.

-

LibreTexts. (2022, May 27). 5.4: Enzyme Kinetics. In Biology LibreTexts. Retrieved January 25, 2026, from [Link]

- Qin, Y., et al. (2018). Total Synthesis of Penicibilaenes via C C Activation-Enabled Skeleton Deconstruction and Desaturation Relay-Mediated C H Functionalization. Journal of the American Chemical Society, 140(40), 12891–12896.

-

Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. Retrieved from [Link]

- Li, S., & Zhang, Y. (2021). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Horticulture Research, 8(1), 1-15.

- Kutchan, T. M. (1995). Enzymatic oxidations in the biosynthesis of complex alkaloids. The Plant cell, 7(7), 1059–1070.

- Zhang, Y., & Li, S. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1274531.

- Zhang, Y., et al. (2020). Spatiotemporal dynamics of benzylisoquinoline alkaloid gene expression and co-expression networks during Papaver Somniferum developmental stages. Scientific reports, 10(1), 1-15.

- Yu, F., & Li, S. (2021). Rapid Simultaneous Determination of Five Major Alkaloids from Menispermi Rhizoma in Rat Urine by Ultrahigh-Pressure Liquid Chromatography– Tandem Mass Spectrometry (UHPLC–MS/MS) and its Application to a Urinary Excretion Study.

- Payne, J. T., et al. (2017). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutogenesis. Protein and peptide letters, 24(10), 918–929.

- Neubauer, P. R., et al. (2018).

- Grobe, N., et al. (2021). Dissecting the low catalytic capability of flavin-dependent halogenases. The Journal of biological chemistry, 296, 100239.

- O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of benzylisoquinoline alkaloids. The alkaloids. Chemistry and biology, 63, 1–53.

- Sugimoto, Y., et al. (1996). Alkaloids from Menispermum dauricum. Phytochemistry, 43(2), 503-506.

- Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and bioanalytical chemistry, 414(28), 8107–8124.

-

Vidya-mitra. (2015, December 17). Enzyme Kinetics Parameters [Video]. YouTube. [Link]

- Schultz, A. G., & Wang, Y. (1998). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D.

- Hudlicky, T., & Claeboe, C. D. (2006). Total synthesis of (+/-)-hasubanonine. Organic letters, 8(18), 4133–4135.

- Herzon, S. B., & Myers, A. G. (2012). Enantioselective Synthesis of Hasubanan Alkaloids. Brigham Young University.

- Sato, Y., & Yun, C. S. (2000). Metabolic engineering of plant alkaloid biosynthesis.

- Zhang, Y., & Li, S. (2021). The basic chemical substances of total alkaloids of Menispermi Rhizoma and their anti-inflammatory activities. Natural Product Research, 35(24), 5821-5829.

- Lewis, J. C., et al. (2015). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application.

- Manchester University. (2018). Development of Halogenase Enzymes for Use in Synthesis.

- Herzon, S. B., & Myers, A. G. (2011). Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. The Journal of organic chemistry, 76(24), 10077–10089.

Sources

- 1. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of enantioselective synthetic routes to the hasubanan and this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 17. bio.libretexts.org [bio.libretexts.org]

historical discovery and characterization of Acutumine

An In-Depth Technical Guide to the Historical Discovery and Characterization of Acutumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a structurally complex, chlorine-containing tetracyclic alkaloid that has captivated chemists and pharmacologists for decades. First isolated in 1929, its intricate architecture, featuring a spirocyclic core and five contiguous stereocenters, presented a formidable challenge for structural elucidation that was only definitively solved with the advent of advanced spectroscopic and crystallographic techniques. This guide provides a comprehensive overview of the historical journey from the initial discovery and isolation of (-)-acutumine to its full structural and stereochemical characterization. We delve into the logic behind the classical and modern experimental workflows, detailing the pivotal role of spectroscopic analysis and X-ray crystallography in piecing together its molecular puzzle. Furthermore, we touch upon the early pharmacological insights that continue to drive interest in this unique natural product.

Part 1: The Dawn of Discovery - Isolation from Botanical Sources

The story of this compound begins in the rich tapestry of traditional medicine. The alkaloid was first isolated in 1929 by K. Goto and H. Sudzuki, marking the beginning of a long scientific endeavor to understand its properties[1]. The primary botanical sources for this compound and its related alkaloids belong to the Menispermaceae family, plants that have been used for centuries in Asian folk remedies.

Botanical Provenance

This compound is predominantly extracted from the rhizomes (dried roots) of two specific species. The choice of the rhizome is significant, as this plant part often serves as a storage organ for secondary metabolites like alkaloids.

| Botanical Name | Common Name | Plant Family | Primary Part Used |

| Menispermum dauricum | Asian Moonseed | Menispermaceae | Rhizome[2][3] |

| Sinomenium acutum | Chinese Moonseed | Menispermaceae | Rhizome[4] |

The Logic of Alkaloid Extraction: A Representative Protocol

The isolation of this compound hinges on the fundamental chemical property of alkaloids: their basicity, conferred by the nitrogen atom(s) within their structure. This allows for a highly effective separation from the myriad of neutral and acidic compounds present in the plant matrix through acid-base extraction techniques[5]. While historical methods would have been simpler, the following protocol outlines the modern, self-validating workflow based on these principles.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids from M. dauricum

-

Maceration and Extraction (Rationale: Solubilization)

-

Dried and powdered rhizomes of M. dauricum are macerated in an acidic aqueous solution (e.g., 0.5% sulfuric or hydrochloric acid)[5].

-

Causality: The acid protonates the basic nitrogen atoms of the alkaloids, forming their corresponding water-soluble salts. This selectively draws the alkaloids from the plant material into the aqueous phase, leaving behind a vast number of lipophilic and neutral compounds.

-

-

Filtration and Basification (Rationale: Liberation)

-

The acidic extract is filtered to remove solid plant debris.

-

The clear filtrate is then basified by the slow addition of a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached.

-

Causality: The addition of a base deprotonates the alkaloid salts, converting them back into their free-base form. In this state, they are significantly less soluble in water and will precipitate out or become amenable to solvent extraction.

-

-

Liquid-Liquid Extraction (Rationale: Phase Separation)

-

The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane or chloroform.

-

Causality: The neutral, free-base alkaloids exhibit high solubility in the organic solvent and will partition from the aqueous phase into the organic layer. Water-soluble impurities (sugars, salts, etc.) remain in the aqueous phase.

-

-

Concentration and Purification (Rationale: Isolation)

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude total alkaloid extract.

-

This crude mixture, containing this compound and other related alkaloids[3][6], is then subjected to further chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate pure this compound.

-

Part 2: The Structural Puzzle - Characterization of a Complex Alkaloid

This compound's molecular structure is a masterpiece of natural chemical synthesis, but for chemists, it was a formidable puzzle. The molecule is a tetracyclic alkaloid featuring a unique propellane-like core, five contiguous stereocenters (including two all-carbon quaternary centers), and, most unusually, a covalently bound chlorine atom[7]. The definitive elucidation of this structure was not a single event but a convergent effort, relying on accumulating evidence from various analytical techniques.

The final, unambiguous confirmation of this compound's structure and absolute stereochemistry came from X-ray crystallography. A 1968 paper detailed the crystal structure analysis of this compound and its acetate derivative, providing a three-dimensional picture of the atomic arrangement that perfectly matched evidence from ongoing chemical degradation studies[8]. This technique is the gold standard for determining the absolute configuration of chiral molecules[9][10].

The Spectroscopic Toolkit

Before a crystal structure can be obtained, a wealth of information must be gathered to build a hypothesis of the molecular framework. This is achieved through a synergistic application of various spectroscopic methods.

Workflow: The Logic of Spectroscopic Characterization

-

Mass Spectrometry (MS): What is the Formula?

-

Technique: High-Resolution Mass Spectrometry (HRMS).

-

Information Gained: Provides the exact molecular mass with high precision. This allows for the unambiguous determination of the molecular formula (C₁₉H₂₄ClNO₅ for this compound).

-

Key Insight: The isotopic pattern is crucial. The presence of a single chlorine atom is definitively confirmed by observing the M+ and M+2 ion peaks in an approximate 3:1 intensity ratio, a signature of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

-

Infrared (IR) Spectroscopy: What are the Functional Groups?

-

Technique: Infrared Spectroscopy.

-

Information Gained: Identifies the types of covalent bonds and functional groups present by measuring their characteristic vibrational frequencies[11][12].

-

Key Insight: For this compound, the IR spectrum would reveal a strong, sharp absorption for the ketone (C=O) group and a broad absorption for the hydroxyl (O-H) groups, immediately confirming key parts of the molecule's composition[13].

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: What is the Scaffold?

-

Technique: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC).

-

Information Gained: This is the most powerful tool for mapping the carbon-hydrogen framework.

-

¹H NMR: Shows the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (splitting patterns).

-

¹³C NMR: Shows the number of different types of carbon atoms, providing a "fingerprint" of the carbon skeleton[14].

-

2D-NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are critical for connecting proton and carbon signals over two or three bonds, allowing chemists to piece together fragments and bridge the quaternary (non-protonated) carbons, which are a major challenge in complex structures[15].

-

-

The combination of these techniques allows a scientist to build the 2D structure of the molecule piece by piece, like assembling a complex jigsaw puzzle.

Summary of Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry and Infrared Data for this compound

| Analysis | Parameter | Expected Value/Observation | Rationale |

| HRMS | Molecular Formula | C₁₉H₂₄ClNO₅ | Calculated from exact mass measurement. |

| Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio | Confirms the presence of one chlorine atom. | |

| IR (cm⁻¹) | O-H Stretch | 3500 - 3200 (broad) | Indicates the presence of hydroxyl groups[16]. |

| C-H Stretch (sp³) | 3000 - 2850 | Aliphatic C-H bonds. | |

| C=O Stretch (Ketone) | 1725 - 1705 (strong) | Characteristic of the cyclopentanone carbonyl group[13]. | |

| C=C Stretch (Aromatic) | 1600 - 1450 | Vibrations of the benzene ring. | |

| C-O Stretch | 1260 - 1000 | From alcohol and methoxy groups. |

Table 3: Representative ¹H and ¹³C NMR Data Assignment for the this compound Skeleton (Note: Exact chemical shifts (δ) in ppm can vary slightly based on solvent and instrument. This table represents a logical assignment for educational purposes)

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) & Multiplicity | Rationale for Assignment |

| 1 | ~130 | 6.5-7.0 (s) | Aromatic CH, deshielded by methoxy groups. |

| 2 | ~150 | - | Aromatic quaternary C, attached to oxygen. |

| 3 | ~148 | - | Aromatic quaternary C, attached to oxygen. |

| 4 | ~125 | - | Aromatic quaternary C, spiro center. |

| 5 | ~85 | - | Quaternary carbon, spiro center, bonded to N and O. |

| 6 | ~70 | 4.5-5.0 (d) | CH bearing chlorine, highly deshielded. |

| 7 | ~45 | 2.0-2.5 (m) | Aliphatic CH₂ group. |

| 8 | ~75 | - | Quaternary carbon, bonded to oxygen. |

| 9 | ~50 | 3.0-3.5 (m) | Aliphatic CH₂ group adjacent to nitrogen. |

| 10 | ~60 | 3.5-4.0 (m) | Aliphatic CH. |

| 11 | ~210 | - | Ketone carbonyl carbon, highly deshielded. |

| 12 | ~55 | 2.5-3.0 (m) | Aliphatic CH₂ group. |

| 13 | ~30 | 1.8-2.2 (m) | Aliphatic CH₂ group. |

| 14 | ~40 | 2.8-3.2 (m) | Aliphatic CH adjacent to nitrogen. |

| N-CH₃ | ~42 | 2.4 (s) | Methyl group on nitrogen. |

| OCH₃ | ~56 | 3.8 (s) | Methoxy group protons. |

| OCH₃ | ~56 | 3.9 (s) | Methoxy group protons. |

Part 3: Early Pharmacological Insights

The significant effort invested in isolating and characterizing this compound was driven by its potential biological activity. Early screening of this compound and its related alkaloids revealed several promising pharmacological properties, justifying its place as a lead compound for further investigation.

-

Selective T-Cell Cytotoxicity: this compound was found to selectively inhibit the growth of T-cells, suggesting potential applications in immunology or as an anti-inflammatory agent[3].

-

Anti-Amnesic Properties: The alkaloid demonstrated the ability to improve object and social recognition in animal models, indicating potential for treating memory-related disorders[4].

-

General Cytotoxicity: Like many complex alkaloids, this compound has been studied for its cytotoxicity against various cancer cell lines[2].

These initial findings have paved the way for modern research into the synthesis of this compound derivatives and the elucidation of its specific mechanisms of action, highlighting the enduring value of natural product discovery.

References

-

Zhang, J., et al. (2014). The Hasubanan and this compound Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-137. [Link]

-

Li, F., Tartakoff, S. S., & Castle, S. L. (2009). Total synthesis of (-)-acutumine. Journal of the American Chemical Society, 131(19), 6674–6675. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Tan, S., et al. (1995). [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 20(4), 221–222. [Link]

-

Nishikawa, M., et al. (1968). The X-ray analyses of this compound and its acetate; a trial of a short cut in the structure elucidation. Journal of the Chemical Society B: Physical Organic, 652. [Link]

-

D'Agostino, J., et al. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Wikipedia contributors. (2023). X-ray crystallography. Wikipedia. [Link]

-

Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

Li, F., & Castle, S. L. (2009). Enantioselective total synthesis of (-)-acutumine. The Journal of Organic Chemistry, 74(23), 9293–9305. [Link]

-

Yu, D., et al. (2002). Alkaloids from Menispermum dauricum. Phytochemistry, 59(8), 877–880. [Link]

-

Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2971–2993. [Link]

-

MassBank. (2010). Pyruvic acid; GC-EI-TOF; MS. MassBank of North America (MoNA). [Link]

-

Guss, J. M. (2006). X-Ray Crystallography of Chemical Compounds. Encyclopedia of Life Sciences. [Link]

-

Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Yu, D. Q., Morris-Natschke, S. L., & Lee, K. H. (2002). Alkaloids from Menispermum dauricum. Phytochemistry, 59(8), 877–880. [Link]

-

Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Science Museum Group. [Link]

-

Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl3. ResearchGate. [Link]

-

Kim, Y., et al. (2022). Radiation Damage on Thaumatin: A Case Study of Crystals That Are Larger Than the Microfocusing X-ray Beam. MDPI. [Link]

-

Royal Society of Chemistry. (2024). Quantitative mass spectrometry imaging: therapeutics & biomolecules. RSC Publishing. [Link]

-

Maribel, M. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. [Link]

-

Kim, H. S., et al. (2007). Isoquinoline and isoindole alkaloids from Menispermum dauricum. Archives of Pharmacal Research, 30(11), 1354–1357. [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Royal Society of Chemistry. (n.d.). Studies towards the synthesis of halomon: asymmetric hexafunctionalisation of myrcene. Chemical Communications. [Link]

-

Docherty, P. (2013). This compound. Chemistry World. [Link]

-

Reddy, C. R., et al. (2012). Efficient synthesis of α,β-unsaturated alkylimines performed with allyl cations and azides: application to the synthesis of an ant venom alkaloid. Organic & Biomolecular Chemistry, 10(44), 8873–8878. [Link]

Sources

- 1. This compound | Opinion | Chemistry World [chemistryworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Herzon Synthesis of (-)-Acutumine [organic-chemistry.org]

- 5. jocpr.com [jocpr.com]

- 6. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound by Castle [organic-chemistry.org]

- 8. The X-ray analyses of this compound and its acetate; a trial of a short cut in the structure elucidation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. acdlabs.com [acdlabs.com]

- 15. preprints.org [preprints.org]

- 16. IR Absorption Table [webspectra.chem.ucla.edu]

Acutumine and its Analogues: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the hasubanan alkaloid, acutumine, and its analogues, focusing on their diverse biological activities and the methodologies to assess them. As our understanding of complex natural products evolves, the intricate architecture of this compound presents a compelling scaffold for the development of novel therapeutics. This document synthesizes current knowledge to empower researchers in navigating the scientific landscape of these promising compounds.

Introduction to this compound: A Structurally Complex Hasubanan Alkaloid

This compound is a tetracyclic hasubanan alkaloid first isolated from the roots and stems of Sinomenium acutum and other plants of the Menispermaceae family.[1] Its complex chemical structure, featuring a spiro-fused ring system and a chlorinated cyclopentenone moiety, has intrigued synthetic chemists and pharmacologists alike. The total synthesis of (-)-acutumine has been successfully achieved, paving the way for the generation of various analogues to explore structure-activity relationships (SAR).[2]

This compound and its related compounds, including the biosynthetic precursor dechlorothis compound, belong to a broader class of hasubanan alkaloids that are known to exhibit a wide range of biological activities.[1][3] These activities include anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects.[1][3] The unique structural features of this compound make it a promising starting point for the design of potent and selective modulators of various biological pathways.

Key Biological Activities of this compound and Its Analogues

This compound and its derivatives have demonstrated a spectrum of biological activities, making them attractive candidates for further investigation in several therapeutic areas.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of prostaglandin D2 (PGD2) formation.[4] PGD2 is a pro-inflammatory mediator produced by mast cells and other immune cells.[5]

Other hasubanan alkaloids isolated from Stephania longa have also shown significant anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.[6] This suggests that the anti-inflammatory action of this compound and its analogues may be mediated through the modulation of key pro-inflammatory cytokine pathways.

Cytotoxic Activity

This compound has exhibited selective cytotoxicity against certain cancer cell lines, particularly T-cell leukemia lines.[2] While specific IC50 values for this compound against cell lines like MOLT-4 and HUT78 require further consolidation from primary literature, the reported selective T-cell cytotoxicity highlights its potential as a lead compound for novel anticancer agents.[2]

Furthermore, studies on other hasubanan alkaloids have revealed submicromolar antiproliferative activity against gastric cancer cell lines such as N87, indicating that the hasubanan scaffold is a promising pharmacophore for oncology research.[7]

Neuroprotective and Anti-amnesic Effects

This compound and its analogues have been the subject of a patent for their potential use in treating cognitive deficiencies associated with neurodegenerative diseases.[8] The anti-amnesic properties of these compounds have been evaluated using the Morris water maze test, a standard behavioral assay for assessing spatial learning and memory.[8][9] In this test, this compound has shown the ability to counteract scopolamine-induced memory impairment in animal models.[8][9] The underlying mechanism of this neuroprotective effect is an active area of investigation.

Structure-Activity Relationships (SAR)

The synthesis of various this compound analogues has provided initial insights into the structure-activity relationships of this class of compounds. The presence and nature of substituents on the core hasubanan skeleton can significantly influence biological activity. For example, the chlorine atom on the cyclopentenone ring is a distinctive feature of this compound, and its removal to form dechlorothis compound, a natural precursor, likely modulates its bioactivity profile.[3]

Further comprehensive SAR studies are needed to delineate the specific structural requirements for each of the observed biological effects. Systematic modification of the different rings and functional groups of the this compound scaffold will be crucial for optimizing potency and selectivity.

Mechanisms of Action: Unraveling the Molecular Pathways

The precise molecular mechanisms underlying the biological activities of this compound and its analogues are still under investigation. However, based on the activities of related compounds, several potential pathways can be proposed.

Anti-inflammatory Pathway

The inhibition of PGD2 production suggests that this compound may target enzymes involved in the arachidonic acid cascade, such as hematopoietic prostaglandin D synthase (H-PGDS).[4][5] Additionally, the observed reduction in TNF-α and IL-6 by other hasubanan alkaloids points towards a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[6][10]

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Cytotoxic Pathway

The selective cytotoxicity of this compound against T-cell leukemia cells suggests the induction of apoptosis. This could involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key players in these pathways include the Bcl-2 family of proteins (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, -8, -9).[1][11] Further studies are required to determine if this compound modulates the expression or activity of these apoptotic regulators.

Sources

- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound by Castle [organic-chemistry.org]

- 3. Phyllanthin inhibits MOLT-4 leukemic cancer cell growth and induces apoptosis through the inhibition of AKT and JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. metabolomics.se [metabolomics.se]

- 6. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 11. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Enantioselective Total Synthesis of (-)-Acutumine: A Detailed Guide for Advanced Practitioners

Authored by Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the total synthesis of the structurally complex alkaloid, (-)-acutumine. Isolated from the Asian vine Menispermum dauricum, (-)-acutumine exhibits significant biological activities, including selective T-cell cytotoxicity and antiamnesic properties, making it a compelling target for synthetic chemists.[1] This document will focus on the elegant and innovative total synthesis developed by the Castle research group, which masterfully navigates the construction of the molecule's five contiguous stereocenters, including two challenging quaternary carbons.[2][3] Key transformations, such as a novel radical-polar crossover reaction, a diastereoselective asymmetric allylation, and a strategic anionic oxy-Cope rearrangement, will be discussed in depth, providing not only the protocols but also the underlying mechanistic rationale. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both a practical roadmap and insightful commentary on advanced synthetic strategies.

Introduction: The Molecular Challenge and Biological Significance of (-)-Acutumine

(-)-Acutumine is a tetracyclic alkaloid characterized by a dense and highly oxidized molecular architecture.[2] Its intricate framework, which includes a spirocyclic core and a chlorinated cyclopentane ring, has presented a formidable challenge to synthetic chemists for decades.[1] The molecule's biological profile, particularly its selective cytotoxicity against T-cells, has earmarked it as a person of interest in the development of novel therapeutic agents.[3] The total synthesis of such a complex natural product is not merely an academic exercise; it provides a platform for the development of new synthetic methodologies and offers access to analogues for further biological evaluation. The Castle synthesis represents a landmark achievement in this context, showcasing a blend of established and novel reactions to conquer this intricate target.

Retrosynthetic Analysis: A Strategic Deconstruction

The Castle group's retrosynthetic strategy for (-)-acutumine is a testament to strategic bond disconnection and the anticipation of key chemical transformations. The analysis hinges on simplifying the complex tetracyclic core by sequentially dismantling the pyrrolidine ring and the spirocyclic system, ultimately leading to more readily available starting materials.

Caption: Retrosynthetic analysis of (-)-Acutumine.

The key disconnections in this strategy are:

-

Final Cyclization: The final pyrrolidine ring is envisioned to be formed from a tricyclic amine precursor.

-

Pyrrolidine Ring Formation: The nitrogen-containing ring is retrosynthetically derived from a spirocyclic ketone through functional group manipulations.

-

Anionic Oxy-Cope Rearrangement: The crucial quaternary carbon is disconnected via a strategic anionic oxy-Cope rearrangement, a powerful tool for carbon-carbon bond formation.

-

Asymmetric Allylation: The precursor for the rearrangement is simplified to a ketone that can be accessed through a highly diastereoselective allylation.

-

Radical-Polar Crossover Cyclization: The spirocyclic core is traced back to an aryl iodide precursor, which can be cyclized using a novel radical-polar crossover reaction. This disconnection ultimately leads to simpler, commercially available starting materials.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of (-)-Acutumine

This section provides a detailed, step-by-step protocol for the key stages of the Castle total synthesis of (-)-acutumine.

Part 1: Synthesis of the Spirocyclic Core via a Radical-Polar Crossover Reaction

The construction of the spirocyclic core of (-)-acutumine is a highlight of this synthesis, employing a novel radical-polar crossover reaction. This reaction ingeniously combines an intramolecular radical conjugate addition with a subsequent enolate hydroxylation in a single, stereoselective step.[2][4]

Key Transformation Workflow:

Caption: Workflow for the radical-polar crossover reaction.

Protocol: Synthesis of the Spirocyclic Ketone

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aryl Iodide Precursor in Toluene | 1.0 | - | - | - |

| 2 | Et₃B (1.0 M in hexanes) | 3.0 | 0.5 | -78 | - |

| 3 | Air | - | 2 | -78 | - |

| 4 | (+)-Camphorsulfonyloxaziridine | 1.5 | 1 | -78 to rt | 65 |

Experimental Details:

-

To a solution of the aryl iodide precursor in toluene at -78 °C is added triethylborane (1.0 M in hexanes) dropwise.

-

Air is then bubbled through the solution for 2 hours at -78 °C.

-

A solution of (+)-camphorsulfonyloxaziridine in toluene is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic ketone.

Mechanistic Insight: The reaction is initiated by the generation of an aryl radical from the aryl iodide using triethylborane and air. This radical then undergoes a 5-exo-trig cyclization onto the tethered cyclopentenone. The resulting enolate is then trapped by the electrophilic oxygen of the (+)-camphorsulfonyloxaziridine to stereoselectively install the hydroxyl group, affording the spirocyclic product with excellent diastereoselectivity.[4]

Part 2: Asymmetric Ketone Allylation

With the spirocyclic core in hand, the next critical step is the introduction of an allyl group in a highly stereocontrolled manner. The Castle group employed Nakamura's chiral allylzinc reagent to achieve a reagent-controlled diastereoselective ketone allylation.[2][5]

Protocol: Asymmetric Allylation of the Spirocyclic Ketone

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temp (°C) | d.r. | Yield (%) |

| 1 | Spirocyclic Ketone in THF | 1.0 | - | -78 | - | - |

| 2 | Nakamura's Chiral Allylzinc Reagent | 3.0 | 4 | -78 | >20:1 | 85 |

Experimental Details:

-

To a solution of the spirocyclic ketone in THF at -78 °C is added a freshly prepared solution of Nakamura's chiral allylzinc reagent.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired allylated alcohol as a single diastereomer.

Expertise & Experience: The use of a significant excess of the chiral allylzinc reagent was found to be crucial for achieving high diastereoselectivity, overriding the inherent substrate bias.[2] This highlights the power of reagent control in complex molecule synthesis.

Part 3: Anionic Oxy-Cope Rearrangement

The anionic oxy-Cope rearrangement is a powerful sigmatropic rearrangement that allows for the formation of carbon-carbon bonds and the construction of quaternary carbon centers. In the Castle synthesis, this reaction is used to strategically reposition the allyl group and create a key quaternary stereocenter.[2][6]

Protocol: Anionic Oxy-Cope Rearrangement

| Step | Reagent/Condition | Molar Eq. | Time (h) | Temp (°C) | Yield (%) |

| 1 | Allylated Alcohol in THF | 1.0 | - | -78 | - |

| 2 | KHMDS (0.5 M in toluene) | 1.2 | 0.5 | -78 | - |

| 3 | 18-crown-6 | 1.2 | 0.5 | -78 to 0 | 88 |

Experimental Details:

-

To a solution of the allylated alcohol in THF at -78 °C is added potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene).

-

After stirring for 30 minutes, 18-crown-6 is added, and the reaction mixture is warmed to 0 °C and stirred for an additional 30 minutes.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the rearranged product.

Causality Behind Experimental Choices: The use of KHMDS as a strong, non-nucleophilic base is essential for the clean deprotonation of the tertiary alcohol to initiate the rearrangement. The addition of 18-crown-6 is critical to sequester the potassium cation, thereby increasing the rate of the rearrangement.

Part 4: Final Steps to (-)-Acutumine

The final stages of the synthesis involve the formation of the pyrrolidine ring and final functional group manipulations to complete the synthesis of (-)-acutumine. These steps include a one-pot ozonolysis-reductive amination and a Lewis acid-promoted cyclization.[1][2]

Final Steps Workflow:

Caption: Workflow for the final steps of the synthesis.

Due to the complexity and number of transformations in the final steps, a detailed step-by-step protocol for each is beyond the scope of this guide. However, the key transformations are outlined above, and the original publication and its supporting information should be consulted for the precise experimental details.[2]

Conclusion

The total synthesis of (-)-acutumine by the Castle group is a masterful display of modern organic synthesis. Through the strategic application of powerful and innovative reactions, they successfully navigated the complexities of this natural product. This guide has provided a detailed overview of their approach, with a focus on the key transformations and the rationale behind their synthetic choices. The protocols and insights presented here are intended to be a valuable resource for researchers in the field, inspiring new avenues of research and providing a practical guide for the synthesis of complex molecules.

References

-

Li, F.; Tartakoff, S. S.; Castle, S. L. Total Synthesis of (−)-Acutumine. J. Am. Chem. Soc.2009 , 131 (19), 6674–6675. [Link]

-

Organic Chemistry Portal. The Castle Synthesis of (-)-Acutumine. [Link]

-

Herzon, S. B.; King, S. M.; Calandra, N. A. A Concise Enantioselective Synthesis of (−)-Acutumine and (−)-Dechlorothis compound. Angew. Chem. Int. Ed.2013 , 52 (13), 3642-3645. [Link]

-

Reeder, M. D.; Srikanth, G. S. C.; Jones, S. B.; Castle, S. L. Synthesis of the Core Structure of this compound. Org. Lett.2005 , 7 (6), 1089–1092. [Link]

-

Li, F.; Castle, S. L. Enantioselective Total Synthesis of (−)-Acutumine. J. Org. Chem.2009 , 74 (23), 9082–9093. [Link]

-

Nakamura, M.; Hirai, A.; Nakamura, E. Method for Asymmetric Allylation of Ketones with Chiral Allylzinc Reagent. J. Am. Chem. Soc.2000 , 122 (5), 978–979. [Link]

-

Paquette, L. A. The Anionic Oxy-Cope Rearrangement. Angew. Chem. Int. Ed. Engl.1990 , 29 (6), 609–626. [Link]

-

Li, F. Total Synthesis of (-)-Acutumine. BYU ScholarsArchive. 2009 . [Link]

Sources

- 1. "Total Synthesis of (-)-Acutumine" by Fang Li [scholarsarchive.byu.edu]

- 2. Total Synthesis of this compound by Castle [organic-chemistry.org]

- 3. The Castle Synthesis of (-)-Acutumine [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total synthesis of (-)-acutumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the core structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Sensitive and Selective Quantification of Acutumine in Biological Matrices using a Validated HPLC-MS/MS Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of Acutumine. This compound, a bioactive alkaloid isolated from Sinomenium acutum, has garnered significant interest for its pharmacological properties, including potential anti-amnesic and cytotoxic effects.[1][2] The protocol detailed herein is designed for researchers in pharmacology, drug discovery, and natural product chemistry, providing a robust workflow from sample preparation to data analysis. The method utilizes a straightforward protein precipitation extraction followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, making it suitable for pharmacokinetic studies and quality control applications. All procedural steps are explained with a focus on the underlying scientific principles to ensure reproducibility and reliability.

Introduction: The Significance of this compound Analysis

This compound is a complex chlorinated spiro-isoquinoline alkaloid found in the roots of the Chinese moonseed, Sinomenium acutum.[3] Its unique chemical structure, featuring five contiguous stereocenters and two quaternary carbons, presents a significant analytical challenge.[1] The growing body of research on this compound's biological activities necessitates the development of a reliable analytical method to study its pharmacokinetics, metabolism, and distribution in biological systems.[2]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for quantifying trace levels of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and speed.[4][5][6] The method described in this document is optimized for the specific chemical properties of this compound, providing a self-validating system for trustworthy and reproducible results.

The Analytical Workflow: From Sample to Result

The entire analytical process is designed to be efficient and robust, minimizing sample handling and potential sources of error. The workflow involves sample preparation to isolate this compound from the biological matrix, followed by instrumental analysis using HPLC-MS/MS for separation and quantification.

Caption: Proposed fragmentation pathway of this compound.

Table 3: Optimized MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| This compound | 394.1 | 358.1 | 100 | 25 | Quantifier |

| this compound | 394.1 | 298.1 | 100 | 35 | Qualifier |

Method Validation

To ensure the reliability of the analytical data, the method was validated according to established international guidelines. [7][8]The validation assesses the method's performance in terms of linearity, sensitivity, accuracy, precision, and its susceptibility to matrix effects.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Calibration Range | N/A | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | S/N > 10; Precision < 20% | 1.0 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to 6.8% |

| Precision (%RSD) | < 15% (< 20% at LOO) | < 8.5% |

| Matrix Effect (%) | 85% - 115% | 93% - 104% |

| Recovery (%) | Consistent and reproducible | > 88% |

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation, combined with a rapid chromatographic separation and highly specific MRM detection, allows for high-throughput analysis. This validated method is fit for purpose and can be confidently implemented in research and development settings for pharmacokinetic profiling, toxicological assessments, and other applications requiring precise measurement of this compound.

References

-

Di Masi, A., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health. [Link]

-

Assay Guidance Manual (2017). HPLC-MS/MS for Hit Generation. National Center for Biotechnology Information. [Link]

-

Reeder, M.D., et al. (2005). Synthesis of the core structure of this compound. PubMed. [Link]

-

Organomation (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

-

Ashri, N.Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed. [Link]

-

Li, F., et al. (2009). Total Synthesis of this compound. Organic Chemistry Portal. [Link]

-

Chem Help ASAP (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Li, Q., et al. (2024). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Dove Medical Press. [Link]

-

De Nardi, C., et al. (2021). Development, validation, and application of a multimatrix UHPLC-MS/MS method for quantification of Datura-type alkaloids in food. Taylor & Francis Online. [Link]

-

Zhang, H., & Zhai, H. (2013). The Hasubanan and this compound Alkaloids. PubMed. [Link]

-

Agilent Technologies (n.d.). Bioanalytical Sample Preparation. [Link]

-

Bai, Y., et al. (2022). Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma. Frontiers in Pharmacology. [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Sisu@UT (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

-

Waters Corporation (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

-

Agilent Technologies (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

-

Wang, L., et al. (2018). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. PubMed Central. [Link]

-

Knowbee Tutoring (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Oriental Journal of Chemistry (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. [Link]

-

Sadowska, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]

-

ResearchGate (n.d.). Validation of an HPLC method for the determination of alkaloids in a stem bark extract of Nauclea pobeguinii. [Link]

-

Organic Chemistry Explained (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

PubChem (n.d.). Sinomenine. National Institutes of Health. [Link]

-

Organic Chemistry Portal (2014). The Herzon Synthesis of (-)-Acutumine. [Link]

Sources

- 1. Total Synthesis of this compound by Castle [organic-chemistry.org]

- 2. The Hasubanan and this compound Alkaloids [pubmed.ncbi.nlm.nih.gov]

- 3. The Herzon Synthesis of (-)-Acutumine [organic-chemistry.org]

- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Frontiers | Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Screening Acutumine Bioactivity

Introduction: Unveiling the Therapeutic Potential of Acutumine

This compound, a complex tetracyclic alkaloid originally isolated from the roots and stems of Menispermum dauricum and Sinomenium acutum, has garnered significant interest within the scientific community.[1][2] Preliminary studies have alluded to a range of biological activities, including selective T-cell cytotoxicity, anti-inflammatory effects, and potential anti-tumor properties.[2][3][4] Specifically, extracts from Sinomenium acutum have been demonstrated to suppress the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PG-E2), and to inhibit the activation of the critical inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4]

These initial findings underscore the potential of this compound as a lead compound for drug discovery. However, a systematic and robust screening strategy is imperative to comprehensively characterize its bioactivity and elucidate its mechanism of action. This guide provides a detailed framework of cell culture-based assays designed for researchers, scientists, and drug development professionals to effectively screen and evaluate the therapeutic promise of this compound. The protocols herein are designed as a self-validating system, progressing from broad cytotoxicity assessments to more nuanced mechanistic studies of apoptosis and inflammation.

A Tiered Approach to Bioactivity Screening

A logical and efficient screening cascade is essential for characterizing a novel compound. We propose a tiered approach, beginning with foundational assays to determine the cytotoxic potential and effective dose range of this compound. This is followed by more specific assays to dissect the cellular pathways through which this compound exerts its effects.

Caption: Canonical NF-κB signaling pathway.

Protocol: NF-κB Translocation by Immunofluorescence

-

Cell Culture: Seed cells (e.g., RAW 264.7 or HeLa) on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat with this compound, followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Block with 1% BSA in PBS.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated cells, p65 staining will be predominantly cytoplasmic, while in stimulated cells, it will be nuclear. The inhibitory effect of this compound will be observed as a reduction in nuclear translocation of p65.

Western Blot Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique can be used to confirm the effects of this compound on the NF-κB pathway (e.g., by measuring IκBα degradation) and to explore its effects on other relevant signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammation and cell survival.

Protocol: Western Blotting

-

Cell Lysis: Treat cells with this compound and/or an agonist, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38, β-actin).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The suite of assays detailed in this application note provides a comprehensive and methodologically sound approach to screening the bioactivity of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can effectively characterize the cytotoxic, apoptotic, and anti-inflammatory properties of this promising natural product. This structured approach will not only help in elucidating the mechanism of action of this compound but also in identifying its potential as a novel therapeutic agent.

References

-

Castle, S. L. (2009). Total Synthesis of this compound. Organic Chemistry Portal. [Link]

-

Herzon, S. B. (2014). The Herzon Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

-

Kim, J. Y., et al. (2010). Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats. Korean Journal of Ophthalmology, 24(4), 237-243. [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

ResearchGate. (2013). Nitric Oxide Assay?. [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

-

Sino Biological. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Castle, S. L. (2009). The Castle Synthesis of (-)-Acutumine. Organic Chemistry Portal. [Link]

-

Zhang, H., et al. (2005). Synthesis of the core structure of this compound. Organic Letters, 7(7), 1363-1365. [Link]

Sources

- 1. The Herzon Synthesis of (-)-Acutumine [organic-chemistry.org]

- 2. The Castle Synthesis of (-)-Acutumine [organic-chemistry.org]

- 3. Total Synthesis of this compound by Castle [organic-chemistry.org]

- 4. Anti-inflammatory Effects of Sinomenium Acutum Extract On Endotoxin-induced Uveitis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Acutumine Analogues for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Synthetic Challenge of Acutumine

This compound, a tetracyclic alkaloid isolated from Menispermum dauricum and Sinomenium acutum, presents a compelling scaffold for drug discovery.[1][2] Its complex, three-dimensional architecture, featuring a propellane core, a spirocyclic cyclopentenone, and five contiguous stereocenters, has captivated synthetic chemists.[3][4] Beyond its structural intricacy, this compound exhibits a range of promising biological activities, including selective T-cell cytotoxicity and anti-amnesic effects, highlighting its potential as a lead compound for novel therapeutics.[3][5] However, the natural abundance of this compound is low, necessitating synthetic access to enable thorough biological evaluation and the exploration of its therapeutic potential.